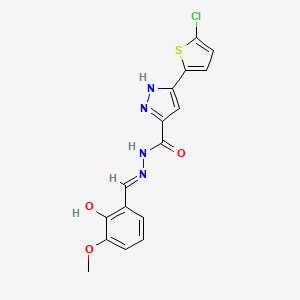
5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-氯代噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼是一种复杂的有机化合物 ,属于吡唑衍生物 类。该化合物以含有氯代噻吩环、羟基-甲氧基苄叉基部分和吡唑甲酰肼核心为特征。由于其潜在的生物学和化学性质,它在科学研究的各个领域引起了关注。
准备方法
合成路线和反应条件
5-(5-氯代噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼的合成通常涉及一个多步过程:
吡唑核的形成: 第一步涉及在回流条件下,用水合肼 与合适的β-二酮反应合成吡唑环。
氯代噻吩环的引入: 氯代噻吩部分通过亲核取代反应引入,其中吡唑衍生物在偶联剂(如N,N'-二环己基碳二亚胺 (DCC) )存在下与5-氯代噻吩-2-羧酸 反应。
苄叉基部分的形成: 最后一步涉及在酸催化剂(如对甲苯磺酸 )存在下,将中间产物与2-羟基-3-甲氧基苯甲醛 缩合,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流反应器 、自动化合成平台 和高效液相色谱 (HPLC) 等先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基和甲氧基上,导致形成醌衍生物 。
还原: 还原反应可以针对甲酰肼部分中的羰基,可能产生肼衍生物 。
取代: 氯代噻吩环可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 在无水条件下使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等试剂。
取代: 在氢氧化钠 (NaOH) 等碱存在下使用伯胺或硫醇等亲核试剂。
主要产物
氧化: 醌衍生物。
还原: 肼衍生物。
取代: 氨基或硫醇取代的衍生物。
科学研究应用
5-(5-氯代噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼已被探索用于各种科学研究应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的抗菌 和抗真菌 特性。
医药: 研究其作为抗炎 和抗癌 药物的潜力。
工业: 用于开发具有特定电子或光学特性的新型材料。
作用机制
5-(5-氯代噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼的作用机制涉及其与各种分子靶点和途径的相互作用:
生物靶点: 该化合物可能与参与炎症和癌症途径的酶和受体相互作用,导致抑制其活性。
途径: 它可能调节信号通路,如NF-κB 通路,该通路参与炎症和癌症进展。
相似化合物的比较
类似化合物
- 5-(5-溴代噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼
- 5-(5-甲基噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼
独特性
- 氯代噻吩环: 5-(5-氯代噻吩-2-基)-N'-(2-羟基-3-甲氧基苄叉基)-1H-吡唑-3-甲酰肼中氯代噻吩环的存在,与其溴或甲基取代的类似物相比,赋予了独特的电子性质。
- 生物活性: 特定的取代模式可能导致不同的生物活性,使其成为靶向研究的宝贵化合物。
属性
CAS 编号 |
302918-12-3 |
|---|---|
分子式 |
C16H13ClN4O3S |
分子量 |
376.8 g/mol |
IUPAC 名称 |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
InChI 键 |
LOUAUGKGUWMJLD-QGMBQPNBSA-N |
手性 SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
规范 SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
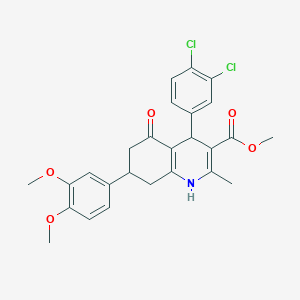
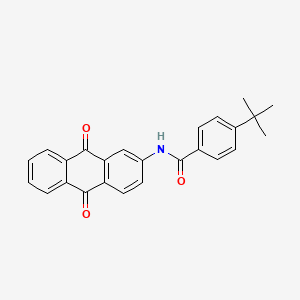
![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
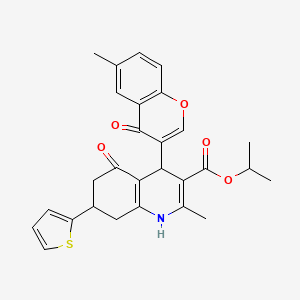
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)
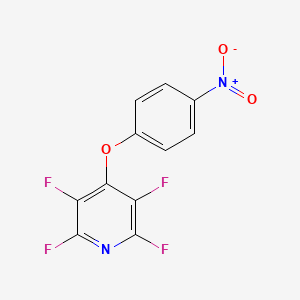
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
